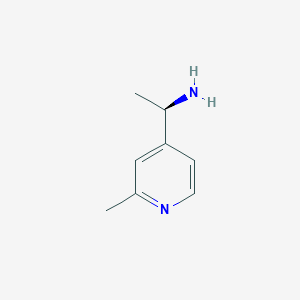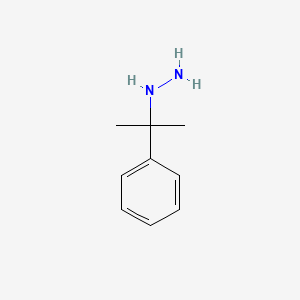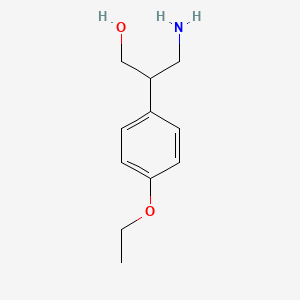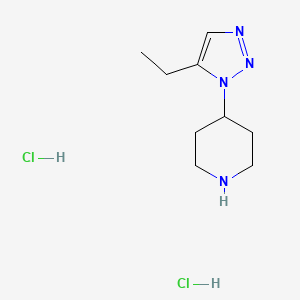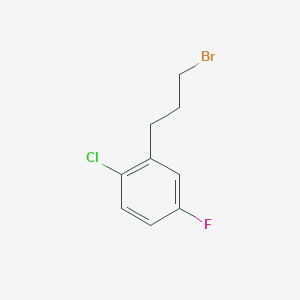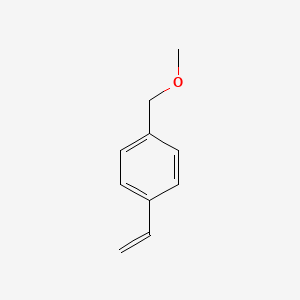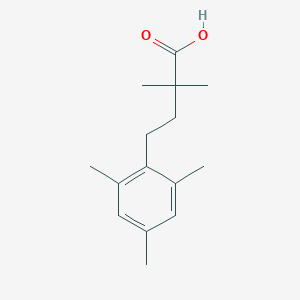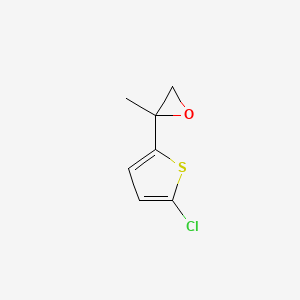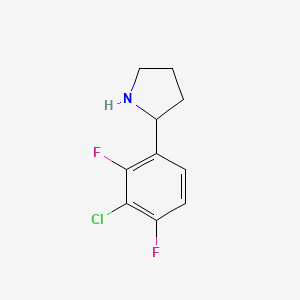
2-(3-Chloro-2,4-difluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2,4-difluorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H10ClF2N and a molecular weight of 217.64 g/mol . This compound features a pyrrolidine ring substituted with a 3-chloro-2,4-difluorophenyl group, making it a member of the pyrrolidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2-(3-Chloro-2,4-difluorophenyl)pyrrolidine typically involves the reaction of 3-chloro-2,4-difluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(3-Chloro-2,4-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Chloro-2,4-difluorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and materials science applications.
Biological Studies: Researchers utilize this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2,4-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
2-(3-Chloro-2,4-difluorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
2-(3,4-Difluorophenyl)pyrrolidine: Similar in structure but lacks the chloro substituent, which may affect its reactivity and biological activity.
2-(3-Chloro-2,6-difluorophenyl)pyrrolidine: Another closely related compound with a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C10H10ClF2N |
|---|---|
Molecular Weight |
217.64 g/mol |
IUPAC Name |
2-(3-chloro-2,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10ClF2N/c11-9-7(12)4-3-6(10(9)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2 |
InChI Key |
HPWUALSKMMYFIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


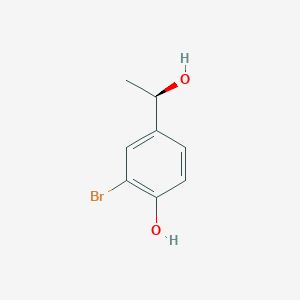

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
